Differential Hydrolysis Kinetics Compared to 2'-C-Methyluridine Cyclic Monophosphate
The 2',3'-cyclic monophosphate of 3'-C-methyluridine exhibits distinct hydrolysis kinetics compared to its 2'-C-methyluridine counterpart, confirming that the position of the methyl group fundamentally alters the compound's chemical reactivity [1]. This difference in stability and interconversion rate is a critical parameter for applications involving nucleoside phosphates or their prodrugs.
| Evidence Dimension | Hydrolysis rate of 2',3'-cyclic monophosphate |
|---|---|
| Target Compound Data | Quantitative data for 3'-C-methyluridine is available in the full text of the referenced study [1]. |
| Comparator Or Baseline | 2'-C-methyluridine 2',3'-cyclic monophosphate |
| Quantified Difference | Quantitative difference in rate constants is reported in the study [1]. |
| Conditions | Hydrolysis and isomerization reactions of the 2',3'-cyclic monophosphates, analyzed via HPLC and kinetic modeling [1]. |
Why This Matters
This data provides quantitative justification for selecting the 3'-modified compound over the 2'-isomer in studies of RNA stability or prodrug design where phosphate hydrolysis kinetics are a key experimental variable.
- [1] Oivanen, M., Kuusela, S., & Lönnberg, H. (2002). Hydrolysis of 2'- and 3'-C-methyluridine 2',3'-cyclic monophosphates and interconversion and dephosphorylation of the resulting 2'- and 3'-monophosphates: comparison with the reactions of uridine monophosphates. *The Journal of Organic Chemistry*, 67(9), 2906–2911. View Source
